1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine is a complex organic compound notable for its potential therapeutic applications. This compound features a unique structure that combines multiple heterocyclic rings, making it of interest in medicinal chemistry. Its classification falls under the category of pyrazole derivatives, which are known for various biological activities.
The compound is synthesized through various chemical reactions involving precursors such as pyrazoles and triazoles. The synthesis methods often involve multi-step processes that incorporate different reagents and conditions to achieve the desired product.
This compound is classified as a heterocyclic amine due to the presence of nitrogen atoms within its ring structures. It belongs to the broader category of triazolo and pyrazole derivatives, which have been extensively studied for their pharmacological properties.
The synthesis of 1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine typically involves several key steps:
Technical details include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine in various reaction steps .
Key structural data includes:
The compound undergoes several types of chemical reactions:
Technical details involve controlling reaction conditions such as temperature and pressure to optimize yields .
The mechanism of action for 1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine is primarily linked to its interaction with biological targets such as receptors or enzymes.
Data suggests that compounds in this class may act as inhibitors or modulators in various signaling pathways. For instance, they may interact with neurokinin receptors or other targets involved in inflammatory or neurological processes .
Key physical properties include:
Chemical properties relevant to this compound include:
Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .
The compound has potential applications in medicinal chemistry due to its biological activity profile. Research indicates possible uses in treating conditions related to:
Ongoing studies focus on evaluating its efficacy and safety profiles in preclinical models .
This hybrid heterocyclic compound represents a structurally sophisticated scaffold at the intersection of medicinal chemistry and organic synthesis. Characterized by the fusion of a partially saturated triazolopyridine core with an amino-substituted pyrazole ring, it exemplifies modern strategies in bioactive molecule design. The compound's significance stems from its unique three-dimensional architecture, which enables selective interactions with biological targets while maintaining favorable physicochemical properties. Its emergence reflects the pharmaceutical industry's increasing focus on nitrogen-rich polycyclic systems to address challenging therapeutic targets, particularly in neurological and metabolic disorders [4] [6].
The systematic name 1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine precisely defines its molecular architecture according to IUPAC conventions. The parent structure consists of two fused heterocycles:
The molecular formula is C₁₁H₁₆N₆, corresponding to a molecular weight of 232.29 g/mol (calculated from atomic masses). Key identifiers include:
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 1174852-58-4 | ChemicalBook [2] |
Molecular Formula | C₁₁H₁₆N₆ | Calculated |
Molecular Weight | 232.29 g/mol | Calculated |
IUPAC Name | 1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine | Systematic nomenclature |
Key Synonyms | 1-(Ethyl)-3-(5,6,7,8-tetrahydrotriazolopyridin-3-yl)pyrazol-4-amine; 1H-Pyrazol-4-amine, 1-ethyl-3-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)- | Patent literature [2] [5] |
Structurally, the molecule belongs to the bicyclic triazolopyridine class, specifically incorporating a 4-aminopyrazole substituent. The triazolopyridine system exists in a partially saturated configuration (5,6,7,8-tetrahydro), which enhances conformational flexibility compared to fully aromatic systems. The ethyl group at N1 of the pyrazole ring contributes to lipophilicity modulation, while the C4-amino group (–NH₂) serves as a hydrogen bond donor/acceptor critical for target engagement. This combination creates a multifunctional pharmacophore capable of diverse molecular interactions [1] [5].
The strategic fusion of triazolopyridine and pyrazole motifs emerged from systematic efforts to enhance the pharmacological profiles of simpler heterocyclic systems. Early precursors included:
The pivotal advancement arrived with the introduction of the 4-amino group on the pyrazole ring, transforming the scaffold from a synthetic curiosity to a pharmacologically active entity. This modification, exemplified in 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine (a seven-membered ring analog), significantly enhanced hydrogen-bonding capacity and aqueous solubility [2]. Synthetic routes evolved from linear approaches (sequential ring formation) to convergent strategies involving:
The target compound represents the optimized six-membered ring variant, balancing ring strain, synthetic accessibility, and target complementarity. Its design benefited from structure-activity relationship (SAR) studies establishing that saturation of the pyridine ring reduces planarity, thereby improving selectivity against off-target kinases while the 4-amino group enables critical interactions with purinergic receptors and enzymatic targets [4] [5].
This scaffold has demonstrated exceptional versatility across therapeutic domains, establishing its academic significance:
P2X7 Receptor Modulation
The compound exhibits high-affinity binding to the P2X7 purinoceptor, an ATP-gated ion channel implicated in neuroinflammation and neurodegeneration. Patent literature demonstrates that triazolopyridine-pyrazole hybrids act as potent antagonists (IC₅₀ values in the low nanomolar range), effectively inhibiting interleukin-1β release in microglial cells. This positions them as promising candidates for treating neurodegenerative disorders (Alzheimer's disease, Parkinson's disease), chronic neuropathic pain, and treatment-resistant epilepsy [4]. Key structural determinants include:
Enzyme Inhibition Applications
Structural analogs have shown inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes management. The triazolopyridine core mimics purine scaffolds in competitive inhibitors, while the pyrazole amine enhances solubility for improved pharmacokinetics. Research indicates these hybrids exhibit selectivity over DPP-8 and DPP-9, reducing adverse effect risks [6].
Synthetic Versatility for Chemical Exploration
The molecule serves as a privileged building block for diversification:
Therapeutic Area | Molecular Target | Key Structural Features Enabling Activity | Lead Optimization Vectors |
---|---|---|---|
Neurodegenerative Diseases | P2X7 Purinoceptor | Amino group H-bonding to Thr294/Lys343; Triazolopyridine coordination to Mg²⁺; Ethyl group hydrophobic contact | N-alkyl chain elongation; Azepine vs piperidine ring expansion [4] |
Type 2 Diabetes | Dipeptidyl Peptidase-IV (DPP-IV) | Triazolopyridine mimicking purine binding; Amine solubilizing group | Pyrazole C5 substituents; Triazole N1 methylation [6] |
Inflammatory Disorders | NLRP3 Inflammasome | Inhibition of ASC speck formation (downstream of P2X7) | Prodrugs for enhanced CNS penetration |
Crystallographic and Computational Studies
X-ray analysis of related compounds (e.g., 3-(6-(5-amino-1-phenyl-1H-pyrazol-3-yl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine) reveals extended hydrogen-bonding networks facilitated by the pyrazole amine. These interactions stabilize protein-ligand complexes and crystal packing. Computational models indicate the scaffold adopts a butterfly-like conformation in solution, allowing adaptation to binding pockets of varying sizes [8].
The compound exemplifies modern fragment-based drug design, where its core serves as a molecular "hub" for attaching pharmacophoric elements targeting diverse pathways. Its academic value extends beyond immediate therapeutic applications to providing insights into heterocyclic conformational behavior, supramolecular chemistry, and the rational design of polypharmacological agents.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1